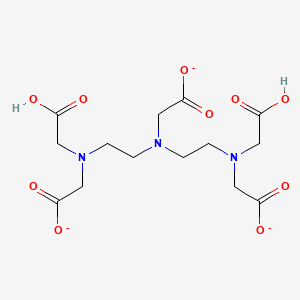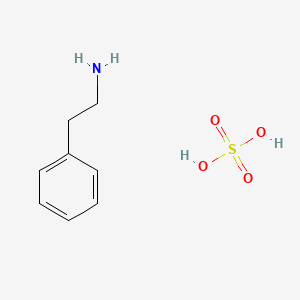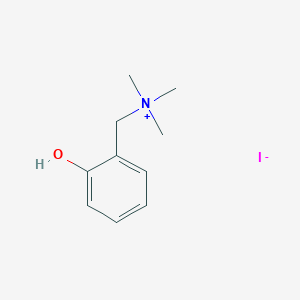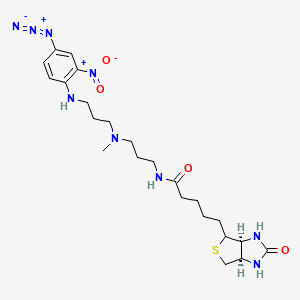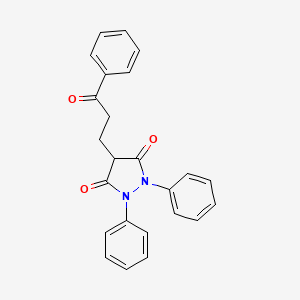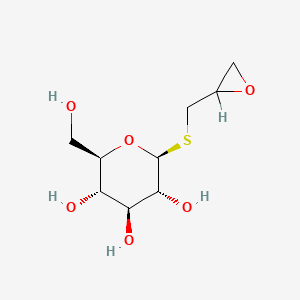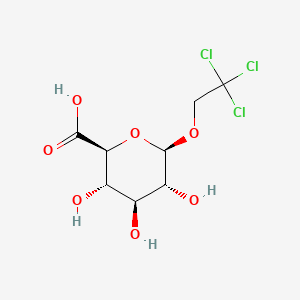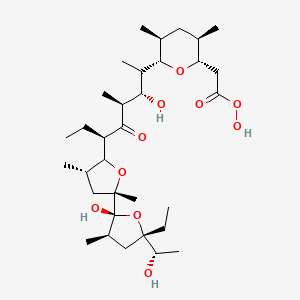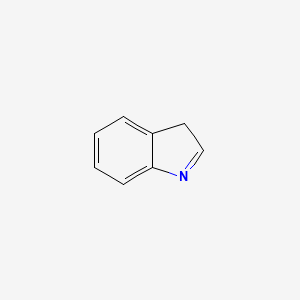
3H-Indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-indole is an indole. It is a tautomer of a 1H-indole.
Scientific Research Applications
Synthesis and Functionalization : 3H-Indole has been a focus in the synthesis and functionalization of indoles. For example, He, Li, and Li (2010) demonstrated an iodine-mediated intramolecular cyclization of enamines to synthesize 3H-indoles with various derivatives under metal-free conditions (He, Li, & Li, 2010). Similarly, Li et al. (2016) developed a ruthenium-catalyzed process for divergent couplings of imidamides and diazo compounds to synthesize NH indoles and 3H-indoles (Li et al., 2016).
Photochemical Transformations : Reva et al. (2017) explored photochemical transformations of indole and 3-formylindole monomers, finding that under UV irradiation, the 1H-form of indole could convert into the 3H-tautomer (Reva et al., 2017).
Catalysis and Molecular Reactions : Kong and Driver (2015) studied the formation of 3H-indoles via Rh2(II)-catalyzed ester migration from ortho-alkenyl substituted aryl azides (Kong & Driver, 2015).
Biological and Microbial Interactions : Weber et al. (2015) discussed the role of 3-indoxyl sulfate, a conjugate of indole, in relation to the gut microbiota and transplant outcomes (Weber et al., 2015). In addition, Ma et al. (2019) investigated Burkholderia sp. IDO3, an indole-degrading bacterium, for its potential in bioremediation (Ma et al., 2019).
Material Science and Organic Electronics : Xia et al. (2021) explored the use of 3H-indole in the development of red organic light-emitting diodes (OLEDs) through organoboron compounds (Xia et al., 2021).
properties
CAS RN |
271-26-1 |
|---|---|
Product Name |
3H-Indole |
Molecular Formula |
C8H7N |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,6H,5H2 |
InChI Key |
RKJUIXBNRJVNHR-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CC=CC=C21 |
Canonical SMILES |
C1C=NC2=CC=CC=C21 |
Other CAS RN |
271-26-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



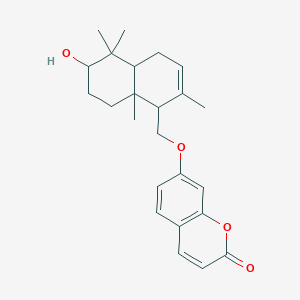
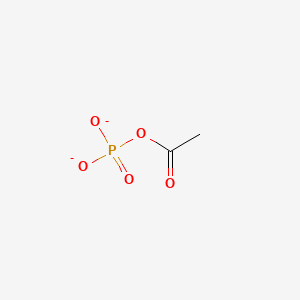
![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
